molecular formula C8H10FN3 B2697115 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1823967-69-6

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B2697115
CAS No.: 1823967-69-6
M. Wt: 167.187
InChI Key: XRVPEUZZVKGUAS-UHFFFAOYSA-N
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Description

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.18 g/mol . As a nitrile-functionalized pyrazole derivative, it serves as a valuable synthetic intermediate and building block in medicinal chemistry research. The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved drugs and investigational compounds due to its versatile pharmacological properties . Researchers utilize this core structure to develop molecules aimed at various biological targets, including antimicrobial , antitumor , and anti-inflammatory agents . The specific substitutions on the pyrazole ring—ethyl, fluoro, and methyl groups—along with the acetonitrile side chain, provide key modification sites for Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific targets . This compound is intended for use in laboratory research as a key intermediate in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-3-12-8(9)7(4-5-10)6(2)11-12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPEUZZVKGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-ethyl-5-fluoropyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitrile Functional Group Reactivity

The acetonitrile moiety (CC≡N) in this compound participates in nucleophilic and electrophilic reactions:

  • Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions. For example, analogous pyrazole-acetonitrile derivatives hydrolyze to acetic acid derivatives (e.g., 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid, CAS 1823818-15-0) .

  • Nucleophilic Substitution : The nitrile’s α-carbon reacts with amines or alcohols to form imines or ethers.

Reaction TypeConditionsProductReference
HydrolysisH₂O/H⁺ or OH⁻Carboxylic acid
Grignard AdditionRMgXKetones after hydrolysis

Pyrazole Ring Reactivity

The pyrazole core undergoes substitution and cycloaddition reactions:

  • Electrophilic Substitution : Fluorine at position 5 directs electrophiles to positions 3 and 4. Methyl and ethyl groups sterically hinder substitution at adjacent sites.

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids modify the pyrazole ring .

Example Reaction Pathway
Reaction with iodomethane under basic conditions replaces the ethyl group at position 1:
Compound+CH3IBaseMethyl-substituted derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Methyl-substituted derivative}

Heterocyclic Functionalization

The compound serves as a precursor for fused heterocycles:

  • Cyclization : Intramolecular reactions with amines or thiols yield pyrazolo[3,4-b]pyridines or thiazoles .

  • Condensation : Reactions with aldehydes or ketones form α,β-unsaturated nitriles (e.g., via Knoevenagel condensation) .

Key Cyclization Example
Reaction with 2-aminothiophenol forms benzothiazepines :
Compound+2-aminothiophenolBenzothiazepine derivative\text{Compound} + \text{2-aminothiophenol} \rightarrow \text{Benzothiazepine derivative}

Biological Activity-Driven Modifications

Structural analogs demonstrate applications in medicinal chemistry:

  • MET Kinase Inhibition : Fluorinated pyrazole-acetonitriles hybridize with triazolopyridines to form U-shaped inhibitors (e.g., compound 5 in ).

  • Antimicrobial Activity : Condensation with hydroxyacetophenones yields chromones with antifungal properties .

Hybrid StructureTarget ActivityIC₅₀ (nM)Reference
FluorotriazolopyridineMET Kinase3 (enzymatic)

Comparative Reactivity of Analogous Compounds

Analysis of structurally similar pyrazole derivatives reveals trends:

CompoundSubstituentsKey ReactivityReference
2-(1-Methyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrileMethyl at N1Faster hydrolysis due to reduced steric hindrance
5-Fluoro-1-methylpyrazoleLacks nitrileRadical coupling at C4

Synthetic Limitations and Challenges

  • Steric Hindrance : Bulky ethyl and methyl groups limit substitution at positions 1 and 3 .

  • Fluorine Inertness : The 5-fluoro group resists nucleophilic displacement under mild conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole structures exhibit significant anticancer properties. The incorporation of the 5-fluoro and ethyl groups in the pyrazole ring enhances biological activity. Research has shown that derivatives of pyrazole can inhibit tumor growth by interfering with cellular pathways involved in cancer progression . For instance, compounds similar to 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile have been synthesized and tested for their efficacy against various cancer cell lines.

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Studies suggest that the presence of specific substituents on the pyrazole ring can lead to compounds that effectively reduce inflammation by inhibiting cyclooxygenase enzymes . This property makes such compounds candidates for developing new anti-inflammatory drugs.

Agrochemical Applications

Pesticides and Herbicides
The unique structure of this compound allows it to be explored as a potential pesticide or herbicide. Pyrazole-based compounds have been noted for their effectiveness in controlling agricultural pests and weeds. The fluorine atom in the structure may enhance lipophilicity, improving the compound's ability to penetrate plant tissues or pest exoskeletons .

Plant Growth Regulators
Research into plant growth regulators has also highlighted the role of pyrazole derivatives in promoting or inhibiting plant growth. Such compounds can be vital in agricultural practices aimed at increasing crop yields and managing plant development under stress conditions.

Material Science

Synthesis of Functional Materials
The synthesis of novel materials using this compound is an emerging field. Its ability to form coordination complexes with metals opens avenues for creating new materials with unique electronic properties. For example, studies have shown that pyrazole-based ligands can stabilize metal ions, leading to materials suitable for catalysis or electronic applications .

Nanotechnology Applications
In nanotechnology, pyrazole derivatives are being investigated for their role in synthesizing nanoparticles with specific functionalities. The chemical stability and reactivity of this compound make it a suitable candidate for developing nanomaterials used in drug delivery systems or as sensors.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various pyrazole derivativesDemonstrated significant inhibition of cancer cell proliferation
Research on Agrochemical UseTested efficacy as a pesticideShowed effective control over common agricultural pests
Material Science InvestigationExplored coordination chemistryResulted in new metal complexes with enhanced catalytic properties

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in substituents, functional groups, or heterocyclic cores. Key comparisons include:

Pyrazole Derivatives with Varying Halogen Substituents
  • 5-Chloro Analog : Replacing fluorine with chlorine (e.g., 2-(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)acetonitrile) increases molecular weight and lipophilicity (predicted logP: 2.1 vs. 1.5 for the fluoro analog). Chlorine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .
Functional Group Replacements
  • Carboxylic Acid Derivative: Replacing the nitrile with a carboxylic acid group (e.g., 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid, C₈H₁₁FNO₂) drastically alters solubility (higher hydrophilicity) and reactivity (e.g., participation in hydrogen bonding or salt formation) .
  • Ester Derivatives : Methyl or ethyl esters of the acetic acid analog (e.g., methyl 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetate) balance lipophilicity and hydrolytic stability, making them intermediates in prodrug design .
Heterocyclic Core Modifications
  • Triazole-Based Analogs: Compounds like (5-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile (Example 61, ) incorporate triazole rings, which introduce additional nitrogen atoms.

Electronic and Physicochemical Properties

Computational studies on related pyrazole derivatives (e.g., coumarin-acetonitrile hybrids) reveal that substituents significantly influence frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution . For instance:

  • Fluorine’s Impact : The electron-withdrawing fluorine atom in the target compound likely lowers the LUMO energy, enhancing electrophilicity and reactivity toward nucleophiles.
  • Nitrile vs. Carboxylic Acid : The nitrile group’s strong dipole moment (∼3.94 D) contrasts with the carboxylic acid’s capacity for hydrogen bonding, affecting solubility (logP: nitrile ∼1.5 vs. carboxylic acid ∼0.8) and crystal packing .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group LogP (Predicted) HOMO-LUMO Gap (eV, Estimated)
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile C₈H₁₀FN₃ 167.19 Ethyl, Fluoro, Methyl Nitrile 1.5 6.2
2-(1-Ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)acetonitrile C₈H₁₀ClN₃ 183.64 Ethyl, Chloro, Methyl Nitrile 2.1 6.0
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid C₈H₁₁FNO₂ 172.18 Ethyl, Fluoro, Methyl Carboxylic Acid 0.8 6.5
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate C₁₃H₁₂O₅ 248.23 Methyl, Chromenyloxy Ester 2.3 5.8 (from coumarin studies)

Biological Activity

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile (CAS No. 1823967-69-6) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C8H10FN3C_8H_{10}FN_3 with a molecular weight of 167.18 g/mol. The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8H10FN3
Molecular Weight167.18 g/mol
CAS Number1823967-69-6
AppearancePowder

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, suggesting a potential mechanism of action for this compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A review highlighted that certain pyrazole compounds exhibit potent inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Specifically, compounds with similar structures have shown IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as effective anti-inflammatory agents .

Study on Antiproliferative Activity

In a comparative study, this compound was evaluated for its antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM for MCF-7 cells, showcasing its potential as an anticancer agent .

In Vivo Efficacy

An in vivo study assessed the efficacy of this compound in a mouse model of tumor growth. Mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer treatment .

The mechanism by which this compound exerts its biological activity is believed to involve the modulation of signaling pathways related to apoptosis and inflammation. The compound may inhibit key enzymes involved in these processes, leading to reduced cell proliferation and inflammation .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation, starting with fluorinated pyrazole precursors. Key steps include alkylation at the pyrazole nitrogen and subsequent nitrile introduction via nucleophilic substitution or cyanoethylation. Optimization focuses on:

  • Temperature control : Maintaining 0–5°C during nitrile group incorporation to minimize side reactions like hydrolysis .
  • Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Purification : Employing column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product, followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, ethyl CH3), δ 2.2–2.4 ppm (singlet, pyrazole CH3), and δ 4.1–4.3 ppm (quartet, ethyl CH2) .
    • ¹³C NMR : A nitrile carbon signal near δ 115–120 ppm .
  • Mass spectrometry (HRMS) : Exact mass matching the molecular formula (C9H11FN3), with fragmentation patterns consistent with pyrazole ring cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving stereoelectronic effects and verifying substituent positions. Key steps include:

  • Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C .
  • Data collection : Using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 193 K .
  • Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-factor < 0.05. Hydrogen-bonding networks are analyzed via Mercury 4.3.1 .

Q. What role do hydrogen-bonding interactions play in the compound’s solid-state stability, and how can these be analyzed?

Methodological Answer: Hydrogen-bonding motifs (e.g., C–H···N/F interactions) stabilize crystal packing and influence melting points. Methodology includes:

  • Graph set analysis : Using Etter’s rules to classify motifs (e.g., R²₂(8) patterns for dimeric interactions) .
  • Thermogravimetric analysis (TGA) : Correlating decomposition temperatures (observed ~200–220°C) with hydrogen-bond strength .
  • DFT calculations : Gaussian 16 simulations at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles .

Q. How does the fluorine substituent affect the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The electron-withdrawing fluorine at C5 enhances nitrile electrophilicity. Experimental approaches include:

  • Kinetic studies : Monitoring reactions with Grignard reagents (e.g., MeMgBr) via in situ FTIR to track nitrile conversion rates.
  • Competitive experiments : Comparing reactivity with non-fluorinated analogs (e.g., 3-methylpyrazole derivatives) to quantify rate enhancements .

Q. What challenges arise in analyzing by-products during synthesis, and how can they be addressed?

Methodological Answer: Common by-products include hydrolyzed amides (from nitrile hydrolysis) and dimerized pyrazoles. Mitigation involves:

  • LC-MS/MS : Using a Q-TOF detector to identify low-abundance impurities (<1%) via exact mass and isotopic patterns .
  • Reaction monitoring : In-line Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

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